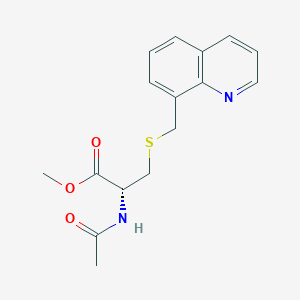
methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of cancer. By inhibiting HDAC enzymes, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate can alter the expression of genes involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. Additionally, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate in laboratory experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit HDAC enzymes, making it a useful tool for studying the role of HDAC enzymes in cellular processes. However, one limitation of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research application of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in inflammatory diseases and other conditions. Finally, research is needed to optimize the synthesis method of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate to improve its solubility and make it more accessible for laboratory experiments.
Méthodes De Synthèse
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is synthesized using a multi-step process. The first step involves the protection of the amine group on the quinoline ring using a tert-butyloxycarbonyl (Boc) protecting group. The second step involves the reaction of the protected amine with (R)-2-acetamido-3-mercapto-propanoic acid to form the desired compound.
Applications De Recherche Scientifique
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its use as an antitumor agent. Studies have shown that methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(19)18-14(16(20)21-2)10-22-9-13-6-3-5-12-7-4-8-17-15(12)13/h3-8,14H,9-10H2,1-2H3,(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOLQSXAPCSHBQ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid](/img/structure/B6622961.png)
![5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)

![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)


![[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)
![6-[[4-(2-Methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623038.png)